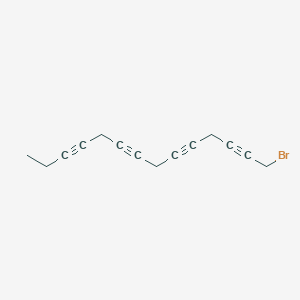

1-Bromotetradeca-2,5,8,11-tetrayne

Description

Significance of Linear Carbon Chains in Advanced Organic Chemistry

Linear carbon chains form the fundamental backbone of a vast array of organic molecules. ck12.org Their ability to form long, stable chains is a cornerstone of organic chemistry, enabling the construction of complex molecular architectures. ck12.org In the realm of advanced materials, these chains are not merely structural scaffolds but active components that dictate the properties of the resulting material. bohrium.com The controlled synthesis of long carbon chains is crucial for the development of novel materials with tailored electronic and optical properties. tandfonline.com The length of the carbon chain directly influences the electronic and vibrational properties of the molecule. bohrium.com For instance, as the chain length of a polyyne increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. bohrium.com This tunability is a key aspect of their potential applications in nanotechnology. bohrium.com

The Role of Halogenation in Polyyne Functionalization

Halogenation, the process of introducing one or more halogen atoms into a compound, is a powerful tool for the functionalization of polyynes. nih.govmt.com The introduction of a halogen atom at the terminus of a polyyne chain can significantly alter its chemical reactivity and physical properties. nih.gov Halogenated polyynes serve as versatile precursors for further chemical modifications, allowing for the attachment of various functional groups. nih.gov This end-capping strategy is also crucial for stabilizing the otherwise reactive polyyne chain, preventing decomposition and cross-linking reactions. wikipedia.org

The nature of the halogen atom itself plays a role in the properties of the resulting halopolyyne. For example, the dipole moment of a halopolyyne can be influenced by the electron-donating capability of the halogen, increasing from chlorine to iodine. nih.gov Furthermore, halogenation can influence the solid-state packing of polyynes, leading to different crystalline architectures through intermolecular interactions like halogen bonding. researchgate.net

Specific Context of 1-Bromotetradeca-2,5,8,11-tetrayne within Long-Chain Polyynes

Research Findings for this compound

Table 1: General Synthetic Approaches for Halogenated Polyynes

| Method | Description |

| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne catalyzed by a copper(I) salt. This is a common method for elongating polyyne chains. |

| Dehydrohalogenation | Elimination of hydrogen halides from suitable precursors to generate triple bonds. |

| Desilylative Halogenation | A method where a trialkylsilyl-protected polyyne is treated with a halogen source to replace the silyl (B83357) group with a halogen atom. researchgate.net |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹³C NMR | A series of signals in the sp-carbon region (typically 60-90 ppm) corresponding to the eight carbons of the tetrayne unit. The chemical shifts would be influenced by their position in the chain and proximity to the bromine atom. |

| ¹H NMR | Signals corresponding to the protons on the alkyl portion of the chain. The terminal methyl group would appear as a triplet, and the methylene (B1212753) groups would show complex splitting patterns due to coupling with neighboring protons. |

| Infrared (IR) Spectroscopy | Characteristic C≡C stretching vibrations in the region of 2100-2260 cm⁻¹. The presence of multiple triple bonds might lead to a complex pattern of bands. A C-Br stretching frequency would also be expected at lower wavenumbers. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₄H₁₅Br. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks separated by two mass units. |

The reactivity of this compound would be dominated by the bromo-substituent. It would be expected to undergo nucleophilic substitution reactions and cross-coupling reactions, such as Sonogashira, Stille, or Suzuki couplings, allowing for the attachment of a wide range of organic fragments to the polyyne chain. These reactions are fundamental in the construction of advanced materials and complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-bromotetradeca-2,5,8,11-tetrayne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,5,8,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVKNSTSCQTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Organic Transformations of 1 Bromotetradeca 2,5,8,11 Tetrayne and Haloalkyne Motifs

Cross-Coupling Reactions of Bromoalkynes

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. acs.org The use of bromoalkynes in these reactions provides a direct route to functionalized alkynes, which are valuable structural motifs in many areas of chemistry.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to bromoalkynes has significantly expanded the toolkit for creating complex molecules. libretexts.orgwikipedia.org These reactions offer a powerful means to construct carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A prominent example is the Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. However, an alternative approach involves the coupling of a bromoalkyne with an organometallic reagent. researchgate.net Palladium catalysts, often in combination with a copper co-catalyst, are highly effective for these transformations. researchgate.netnih.gov The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Recent developments have showcased the utility of palladium catalysis in coupling bromoalkynes with a variety of partners. For instance, palladium-catalyzed coupling of bromoalkynes with olefins has been developed to synthesize enynes, which are important structural units in many biologically active compounds. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds have been employed to generate libraries of compounds for biological screening. nih.gov These reactions demonstrate the broad applicability and functional group tolerance of palladium-catalyzed methods. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoalkynes

| Catalyst System | Coupling Partners | Product Type | Reference |

| Pd(PPh₃)₄ / AgI | Vinyltriflates and terminal alkynes | Enynes and epoxyenynes | researchgate.net |

| Pd(OAc)₂ / K₂CO₃ | Alkenes and alkynyl bromides | Conjugated enynes | researchgate.net |

| Pd(dppf)₂Cl₂ / CuI | Terminal alkynes and haloaryl complexes | Alkynyl-linked derivatives | nih.gov |

| Pd(OAc)₂ | Terminal alkenes and haloaryl complexes | Alkene-functionalized products | nih.gov |

| Pd(PPh₃)₂Cl₂ | Organotin compounds and haloaryl complexes | Aryl-, vinyl-, and allyl-functionalized products | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

While palladium is a dominant force in cross-coupling chemistry, other transition metals, particularly copper and nickel, have emerged as powerful catalysts for reactions involving bromoalkynes. acs.org

Copper-Catalyzed Reactions: Copper(I) iodide has been shown to be an effective catalyst for the cross-coupling of terminal alkynes with 1-bromoalkynes, providing a straightforward synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.org This method is advantageous as it avoids the formation of symmetrical byproducts often seen in other coupling reactions. organic-chemistry.org Copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes has also been developed for the synthesis of enynes, tolerating a wide range of sensitive functional groups. acs.orgacs.org Furthermore, copper-catalyzed protocols have been established for the bromoalkynylation of benzynes, demonstrating the versatility of copper in forming complex aromatic structures. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts offer a distinct reactivity profile compared to palladium. nih.gov They are particularly useful for the carboannulation reaction of o-bromobenzyl zinc bromide with alkynes to synthesize indenes. organic-chemistry.org Nickel-catalyzed reactions can also proceed through different mechanisms, including radical pathways, which can lead to unique stereochemical outcomes. nih.govacs.org For example, nickel-catalyzed cyclization/carboxylation of bromoalkynes with CO₂ can exhibit distinct stereoselectivity. acs.org

Table 2: Comparison of Transition Metal Catalysts for Bromoalkyne Coupling

| Metal Catalyst | Typical Reaction Type | Advantages | Reference |

| Palladium | Sonogashira, Heck, Stille | High functional group tolerance, well-established | researchgate.netnih.gov |

| Copper | Cadiot-Chodkiewicz type, Hiyama type | Cost-effective, mild reaction conditions, good for diyne synthesis | organic-chemistry.orgacs.orgacs.org |

| Nickel | Carboannulation, Cyclization/Carboxylation | Unique reactivity, can access radical pathways, good for cyclic products | organic-chemistry.orgacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Nucleophilic Additions to Bromoalkyne Systems

The electron-withdrawing nature of the bromine atom in a bromoalkyne makes the acetylenic carbon atoms electrophilic and susceptible to nucleophilic attack. acs.orgnih.govwikipedia.org This reactivity allows for the construction of a variety of functionalized alkenes. acs.org Nucleophilic addition reactions to haloalkynes are valuable for creating C(sp²)–heteroatom bonds. acs.org

The addition of a nucleophile to a bromoalkyne can proceed through different pathways. In some cases, the nucleophile attacks the β-carbon, leading to a vinyl anion intermediate which can then be protonated or trapped by an electrophile. Alternatively, attack at the α-carbon can lead to a carbene intermediate after loss of the bromide ion. The regioselectivity of the addition is often influenced by the nature of the nucleophile and the reaction conditions. makingmolecules.com

For instance, the reaction of bromoalkynes with nucleophiles such as amines, thiols, and phosphines can lead to the formation of ynamines, thioalkynes, and phosphinoalkynes, respectively. These products are themselves versatile intermediates in organic synthesis.

Intramolecular Cyclization and Rearrangement Reactions

The unique electronic properties of bromoalkynes make them excellent substrates for intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

A fascinating and highly advanced application of bromoalkene chemistry, which has implications for bromoalkynes, is the induction of skeletal rearrangements at the single-molecule level using scanning probe microscopy. ox.ac.uknih.gov While this has been demonstrated on 1,1-dibromoalkenes to form polyynes, the principles can be extended to understand the fundamental reactivity of the carbon-bromine bond in unsaturated systems. ox.ac.uknih.gov This technique allows for the direct visualization of reactants, intermediates, and products with atomic resolution, providing unprecedented insight into reaction mechanisms. ox.ac.uknih.gov The process typically involves the sequential cleavage of C-Br bonds using voltage pulses, which triggers a rearrangement of the carbon skeleton. ox.ac.uknih.gov

Role as Building Blocks in Complex Molecule Synthesis

The diverse reactivity of bromoalkynes, including 1-bromotetradeca-2,5,8,11-tetrayne, establishes them as valuable building blocks for the synthesis of complex molecules. acs.orgnih.gov Their ability to participate in a wide array of transformations allows for the rapid construction of molecular complexity from relatively simple starting materials. nih.govacs.org

The incorporation of bromoalkyne motifs into synthetic strategies enables access to a wide range of functionalized products, including conjugated cyclic and acyclic structures that have potential applications in natural product synthesis, materials science, and drug discovery. nih.gov For example, the synthesis of medium-sized ring lactones, which are important in medicinal chemistry, has been achieved using building blocks prepared through reactions involving bromo-functionalized precursors. nih.gov The strategic use of bromoalkynes in palladium-catalyzed coupling reactions has also been instrumental in the synthesis of key intermediates for complex targets like bacteriochlorophyll (B101401) a. nih.gov The versatility of bromoalkynes as synthetic building blocks is further highlighted by their use in the construction of novel heterocyclic systems and functionalized aromatic compounds. mdpi.com

Precursors for Polyunsaturated Fatty Acid Synthesis.

There is no information available in the searched scientific literature that describes the use of this compound as a starting material or intermediate in the synthesis of polyunsaturated fatty acids.

Precursors for Other Complex Organic Structures.

No studies were found that document the application of this compound as a precursor for the synthesis of other complex organic molecules.

This report underscores a gap in the current body of chemical knowledge regarding this specific long-chain bromopolyyne. Future research may yet uncover the synthetic potential of this compound, but at present, it remains a compound of unknown reactivity and application in the contexts that were to be explored.

Computational and Theoretical Investigations of Polyyne Electronic Structure and Reactivity

Electronic Structure Analysis

The electronic properties of polyynes are intrinsically linked to their one-dimensional, sp-hybridized carbon framework. Theoretical models are crucial for understanding the nuances of their electronic behavior, including bond characteristics and energy levels.

A defining characteristic of the polyyne structure is the variation between the lengths of the single and triple carbon-carbon bonds, a phenomenon known as Bond Length Alternation (BLA). rsc.orgnih.gov This alternation is a direct consequence of the Peierls distortion, which predicts that a one-dimensional chain with a partially filled electronic band will distort to lower its total energy, thereby opening a band gap. rsc.org For polyynes, this results in the localization of electron density into distinct single and triple bonds, moving away from the uniform bond lengths that would be expected in a metallic-like cumulene chain. rsc.orgosti.gov

The magnitude of BLA is a critical parameter as it directly correlates with the extent of π-electron conjugation and consequently, the electronic properties of the molecule. nih.gov A smaller BLA value generally indicates a more delocalized π-system, which can lead to a smaller HOMO-LUMO gap. Theoretical studies on various polyynes have shown that BLA is influenced by factors such as chain length and the nature of terminal substituents. nih.govbohrium.com For instance, in halogen-terminated polyynes, the BLA was found to parallel the trend of the HOMO-LUMO gap. nih.gov First-principles calculations have estimated the BLA for an infinite polyyne chain to be approximately 0.13 Å. nih.govresearchgate.net While specific computational data for 1-Bromotetradeca-2,5,8,11-tetrayne is not available, theoretical calculations for similar halogenated polyynes place their BLA at around 0.13 Å. nih.gov

Table 1: Comparison of Bond Length Alternation (BLA) in Conjugated Systems

| System | Typical BLA (Å) | Electronic Character |

|---|---|---|

| Polyynes | ~0.13 | Semiconducting |

| Cumulenes | Smaller than polyynes | More metallic character |

This table provides illustrative data based on general findings for these classes of compounds.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the band gap, is a crucial property that dictates the electronic and optical behavior of conjugated systems like this compound. The ability to tune this band gap, known as band gap engineering, is a significant area of research for tailoring molecules for specific applications. core.ac.uk

Several factors influence the band gap in polyynes:

Conjugation Length: Increasing the number of repeating alkyne units generally leads to a decrease in the HOMO-LUMO gap. nih.gov

Substituent Effects: The electronic nature of the end groups can significantly modulate the band gap. rsc.orgcore.ac.uk Electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO. In the case of this compound, the terminal bromine atom, a halogen, is expected to influence the electronic structure and thus the band gap. nih.govrsc.org Studies on other halogen-terminated polyynes have shown that changing the halogen from chlorine to iodine results in a decrease of the HOMO-LUMO gap. nih.gov

Intermolecular Interactions: In the solid state, interactions between polyyne chains can also affect the band gap. core.ac.uk

Theoretical calculations are instrumental in predicting how these modifications will affect the band gap. For an infinite polyyne chain, the band gap is estimated to be around 2.2 eV. nih.govresearchgate.net

Table 2: Factors Influencing the Band Gap in Conjugated Polymers

| Factor | Effect on Band Gap | Example |

|---|---|---|

| Increased Conjugation Length | Decrease | Longer polyyne chains have smaller gaps. nih.gov |

| Electron-Donating Groups | Generally Decrease | Amino groups on a polythiophene. core.ac.uk |

| Electron-Withdrawing Groups | Generally Decrease | Cyano groups on an aryl unit. core.ac.uk |

This table provides illustrative examples based on general findings in the literature.

Polyynes are often compared with their isomers, cumulenes, which possess a chain of consecutive carbon-carbon double bonds. rsc.org While both are one-dimensional carbon chains, their electronic structures and properties are markedly different. rsc.orgosti.gov

Bonding and Structure: Polyynes feature a distinct pattern of alternating single and triple bonds, leading to a non-uniform bond length structure. rsc.org In contrast, ideal cumulenes have more equalized double bond lengths, which has significant electronic implications. rsc.org

Electronic Properties: Theoretical studies predict that the bond length alternation in polyynes leads to a semiconducting nature with a distinct band gap. rsc.org Conversely, an infinite cumulene chain is predicted to be metallic with no band gap. rsc.orgosti.gov Experimental and theoretical comparisons of finite oligomers have shown that cumulenes tend to have a smaller HOMO-LUMO gap that shrinks faster with increasing chain length compared to polyynes, suggesting higher conductivity. osti.govnsf.gov

Stability: Generally, the polyynic structure is found to be more stable than the corresponding cumulenic form. rsc.orgbohrium.com

These fundamental differences make polyynes and cumulenes suitable for different potential applications in molecular electronics and optoelectronics. rsc.orgbohrium.com

Quantum Chemical Methodologies for Polyynes

To accurately model the electronic structure and properties of polyynes, a range of quantum chemical methods are employed. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) has become a workhorse in the computational study of polyynes due to its favorable balance of accuracy and computational efficiency. nih.govresearchgate.net DFT methods are used to determine optimized geometries, BLA, and ground-state electronic properties. nih.govnih.gov Several studies have shown that hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, provide reliable results for polyynes. nih.govresearchgate.net For instance, the B3LYP functional is often recognized for providing accurate predictions for both the geometry and the band gap of polyynes. researchgate.net

For studying excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is widely used. researchgate.netmdpi.comrsc.org TD-DFT calculations can predict the energies of electronic transitions, which can be compared with experimental UV-vis spectra. researchgate.netnih.gov The choice of functional is critical in TD-DFT, with range-separated functionals like CAM-B3LYP and ωB97X often providing more accurate results for the excited states of long conjugated systems and for charge-transfer excitations. mdpi.com

While DFT is powerful, more accurate, albeit computationally more expensive, methods are often needed for a more precise description of electron correlation, which is the interaction between electrons. wikipedia.orgnumberanalytics.comststephens.net.in These methods, known as post-Hartree-Fock methods, build upon the Hartree-Fock approximation to provide a more rigorous treatment of electron correlation. wikipedia.orgnumberanalytics.com

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest post-Hartree-Fock methods and has been used to investigate the BLA and energy band gap of polyynes. nih.govresearchgate.netststephens.net.in It offers an improvement over Hartree-Fock by including electron correlation to the second order of perturbation theory. youtube.com

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): The SAC-CI method is a highly accurate approach for calculating the electronic states of molecules, including both ground and excited states. researchgate.netnih.gov It has been successfully applied to calculate the electronic spectra of polyynes, providing results that can be benchmarked against experimental data. researchgate.netnih.gov

Coupled Cluster (CC) and Configuration Interaction (CI): Methods like Coupled Cluster (e.g., CCSD, CCSD(T)) and Configuration Interaction (CI) are considered among the most accurate quantum chemical methods. numberanalytics.comststephens.net.in However, their high computational cost generally limits their application to smaller systems. numberanalytics.comyoutube.com They serve as important benchmarks for assessing the performance of more approximate methods like DFT.

The application of these advanced methods is crucial for obtaining a deep and quantitative understanding of the complex electronic behavior of polyynes like this compound.

Ab Initio Calculations of Vibrational Properties

Research on a homologous series of cyanophenyl-capped halopolyynes, including a brominated octatetrayne (C₈Br), has demonstrated the utility of DFT calculations in understanding their vibrational spectra. Current time information in Pasuruan, ID.aps.orgmdpi.commdpi.com These studies typically involve geometry optimization of the molecule followed by frequency calculations at a specified level of theory. For instance, DFT calculations can predict the frequencies of the characteristic vibrational modes of the polyyne chain, such as the stretching vibrations of the carbon-carbon triple and single bonds.

A key vibrational feature of polyynes is the so-called "effective" or collective stretching mode of the carbon chain, often referred to as the ECC mode. The frequency of this mode is sensitive to the length of the polyyne chain and the nature of its terminal groups. Theoretical calculations have shown that for a given chain length, the influence of different halogen end-capping (Cl, Br, I) on the vibrational frequencies is generally less pronounced than the effect of extending the carbon chain itself. Current time information in Pasuruan, ID.mdpi.com

The table below presents a representative example of calculated vibrational frequencies for a related bromo-terminated polyyne, highlighting the typical range of values obtained from such theoretical investigations. It is important to note that these are scaled theoretical values, which are often adjusted by a scaling factor to better match experimental data. mdpi.com

Table 1: Representative Calculated Vibrational Frequencies for a Bromo-Terminated Polyyne Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|

| C≡C Stretching (asymmetric) | ~2200 |

| C≡C Stretching (symmetric) | ~2150 |

| C-C Stretching | ~1200 |

| C-Br Stretching | ~600 |

This table is illustrative and based on data for shorter bromo-terminated polyynes. The exact frequencies for this compound would require specific computational analysis.

Theoretical Studies on Reaction Mechanisms Involving Halopolyynes

Theoretical studies on the reaction mechanisms of halopolyynes are crucial for understanding their reactivity and potential for further chemical transformations. While specific mechanistic studies on this compound are scarce, computational investigations into the reactions of similar terminal halopolyynes provide a foundational understanding.

One of the key areas of investigation is the reactivity of the carbon-halogen bond. The bromine atom in this compound is expected to be a reactive site. Theoretical studies on smaller bromo-substituted acetylenic compounds often explore their participation in cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These studies typically use DFT to model the reaction pathways, including the oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, theoretical studies can elucidate the potential for side reactions. In the case of polyynes, these could include dimerization or polymerization reactions, which are known to affect the stability of these carbon-rich molecules. Ab initio calculations can model the energetics of these competing pathways, providing valuable information for optimizing reaction conditions to favor the desired product.

Influence of Halogen Termination on Conjugation and Electronic Properties

The termination of a polyyne chain with a halogen atom, such as bromine in this compound, has a discernible influence on its conjugation and electronic properties. Theoretical and computational studies on halopolyynes have elucidated these effects, revealing how the electronegativity and polarizability of the halogen atom modulate the electronic structure of the carbon chain. Current time information in Pasuruan, ID.aps.orgmdpi.commdpi.com

A key parameter used to quantify the degree of π-electron delocalization in polyynes is the Bond Length Alternation (BLA), which is the difference in length between the single and triple carbon-carbon bonds in the polyyne chain. A smaller BLA value indicates a higher degree of conjugation. Computational studies on halogen-terminated polyynes have shown that the BLA is influenced by the halogen end group. Current time information in Pasuruan, ID.aps.org

The electronic properties, particularly the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, are also affected by halogen termination. The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and the electronic absorption properties of the molecule. For a series of halopolyynes with the same chain length, the HOMO-LUMO gap tends to decrease as the halogen becomes less electronegative (from Cl to Br to I). Current time information in Pasuruan, ID.aps.org This is attributed to the increased electron-donating capability of the heavier halogens, which leads to a greater π-electron density along the carbon chain. Current time information in Pasuruan, ID.

However, it is important to note that the effect of changing the halogen terminator is generally less pronounced than the effect of increasing the length of the polyyne chain. Current time information in Pasuruan, ID.aps.orgmdpi.commdpi.com Lengthening the chain leads to a more significant decrease in the HOMO-LUMO gap and a smaller BLA, indicating a more substantial enhancement of conjugation.

The table below summarizes the general trends observed from computational studies on the influence of halogen termination on the electronic properties of polyynes.

Table 2: Influence of Halogen Termination on Polyyne Electronic Properties (General Trends)

| Property | Influence of Bromine Termination (compared to lighter halogens) |

|---|---|

| Bond Length Alternation (BLA) | Tends to slightly decrease |

| HOMO-LUMO Gap | Tends to slightly decrease |

| π-Electron Delocalization | Tends to slightly increase |

These trends are based on studies of homologous series of halopolyynes and provide an expected framework for the behavior of this compound.

Advanced Spectroscopic Characterization Methodologies for Halogenated Polyynes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular structure of polyynes. mdpi.com These methods provide information on the vibrational modes of the molecule, which are sensitive to factors like bond strength, molecular symmetry, and the nature of substituent groups. mdpi.com

Raman spectroscopy is particularly effective for characterizing the carbon backbone of polyynes. researchgate.net The most prominent feature in the Raman spectra of these compounds is an intense band, often referred to as the Effective Conjugation Coordinate (ECC) or α mode, which appears in the 1800–2200 cm⁻¹ region. researchgate.netpolimi.it This band, which is inactive for other carbon allotropes, arises from the collective, in-phase stretching of the C≡C and C-C bonds along the polyyne chain. polimi.it

The frequency of the ECC mode is highly correlated with the length of the conjugated sp-carbon chain. As the number of acetylenic units increases, the frequency of this mode typically decreases, reflecting a delocalization of the π-electrons and a slight weakening of the triple bonds. This trend provides a reliable marker for the extent of conjugation in the molecule. researchgate.net

For 1-Bromotetradeca-2,5,8,11-tetrayne, the ECC mode is expected to be a dominant feature in its Raman spectrum. The presence of the terminal bromine atom, an electron-withdrawing group, can also influence the vibrational frequencies. Halogen substitution can affect the electron density along the chain, leading to subtle shifts in the ECC mode frequency compared to a non-halogenated analogue. researchgate.net Furthermore, intermolecular interactions in the solid state can cause shifts in vibrational frequencies when compared to measurements taken in solution. researchgate.net

Table 1: Illustrative Trend of ECC Raman Mode Frequency with Polyyne Chain Length

| Number of Acetylenic Units (n) | Typical ECC Mode Frequency (cm⁻¹) |

| 2 | ~2200 |

| 3 | ~2150 |

| 4 (as in the subject compound) | ~2100 (Estimated) |

| 6 | ~2050 |

| 8 | ~2000 |

| Note: This table presents generalized data based on trends observed for various polyyne series to illustrate the correlation between chain length and the primary Raman active mode. Actual values for this compound would require experimental measurement. |

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. mdpi.com For polyynes, the C-H stretching modes (for terminal alkynes) are typically observed around 3300 cm⁻¹. u-pec.fr In this compound, which is end-capped with a bromine atom and a methyl group (from the tetradeca chain), the characteristic terminal ≡C-H stretch would be absent. Instead, vibrational modes associated with the CH₂ and CH₃ groups of the alkyl chain will be present in the 2850-2960 cm⁻¹ region.

The C≡C stretching vibrations can also be IR-active, particularly in asymmetric polyynes where the symmetry is broken, inducing a dipole moment change during vibration. The presence of the bromo-substituent in this compound makes the molecule polar, enhancing the IR activity of the carbon backbone vibrations. These bands are generally weaker than their Raman counterparts. The C-Br stretching frequency is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. Analysis of the mid-to-low region of the IR spectrum (800-1600 cm⁻¹) is crucial for identifying marker bands associated with the specific terminations of the sp-carbon chain. polimi.it

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For polyynes, the extended π-conjugated system results in characteristic absorption bands in the ultraviolet and visible regions. u-pec.fr The spectra are typically characterized by a series of sharp, well-defined peaks, which correspond to vibronic fine structure, indicating a strong coupling between electronic and vibrational states. researchgate.net

A fundamental property of polyynes is the systematic red-shift (bathochromic shift) of the lowest-energy absorption band (λ_max) as the length of the carbon chain increases. acs.org This occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length. For many polyyne series, the longest wavelength of absorption shifts by approximately 30-40 nm for each additional C≡C triple bond. researchgate.net

Researchers have used the trend of λ_max versus the number of repeating units (n) to extrapolate to the case of an infinite chain (n → ∞). This extrapolation provides an estimate for the band gap of carbyne, the one-dimensional allotrope of carbon. nih.gov For finite polyynes like this compound, the position of the absorption bands directly reflects the energy of its π → π* transitions. Based on trends for shorter polyynes, the λ_max for a tetrayne would be expected in the mid-UV range. u-pec.frresearchgate.net

Table 2: Representative UV-Vis Absorption Maxima (λ_max) for Polyynes

| Number of Acetylenic Units (n) | Typical λ_max (nm) |

| 2 | ~240 |

| 3 | ~275 |

| 4 (as in the subject compound) | ~310 (Estimated) |

| 5 | ~345 |

| 6 | ~375 |

| Note: This table shows a representative trend of the lowest energy absorption band for a series of H-(C≡C)n-H. The exact positions for this compound would be influenced by its specific end groups. |

The electronic properties and, consequently, the UV-Vis spectra of polyynes are sensitive to the nature of their end-capping groups. acs.org Substituents can alter the HOMO-LUMO gap and the transition probabilities. A bromine atom, being an electron-withdrawing substituent, can influence the electronic structure of the polyyne chain. researchgate.net

Compared to a simple alkyl-capped polyyne, the bromo-substituent on this compound would be expected to cause a shift in the absorption maxima. The magnitude and direction of this shift depend on the interplay between inductive and resonance effects. In push-pull systems, where electron-donating and electron-accepting groups are placed at opposite ends of the polyyne, significant bathochromic shifts are often observed. researchgate.net For this compound, the effect might be more subtle but still measurable, providing valuable data on the electronic perturbation induced by the halogen.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. youtube.com It provides precise information on bond lengths, bond angles, and intermolecular packing.

For a linear molecule like this compound, single-crystal X-ray diffraction (SCXRD) would be the ideal technique to unambiguously determine its molecular geometry. youtube.com Key structural parameters of interest include the lengths of the alternating C-C and C≡C bonds, the linearity of the sp-hybridized carbon chain, and the C-Br bond distance. The degree of bond length alternation (BLA)—the difference in length between the single and triple bonds—is a critical parameter that correlates with the extent of π-electron delocalization.

Scanning Probe Microscopy Techniques for Surface-Bound Polyynes

The investigation of individual molecules and their arrangement on surfaces has been revolutionized by scanning probe microscopy (SPM) techniques. These methods offer unparalleled real-space imaging at the atomic and sub-molecular levels, providing insights into the structure, conformation, and electronic properties of surface-adsorbed species. For complex molecules like halogenated polyynes, SPM is indispensable for characterizing their behavior on substrates, which is crucial for the development of novel molecular electronic devices and functional nanomaterials.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile and powerful surface analysis technique capable of providing three-dimensional topographical images with nanoscale resolution. researchgate.netuc.edu Unlike its counterpart, scanning tunneling microscopy, AFM does not require the sample to be electrically conductive, making it suitable for a wide range of organic molecules and insulating substrates. oup.com The fundamental principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The minuscule forces between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. This deflection is typically measured by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode. researchgate.net

In the context of this compound, AFM would be instrumental in visualizing the molecule's adsorption geometry, and self-assembled structures on a given substrate. High-resolution AFM, often operated in non-contact mode (nc-AFM) at low temperatures, can even resolve the chemical structure of molecules, distinguishing individual atoms and bonds. oup.com For a surface-bound polyyne, this would allow for direct confirmation of the linear carbon chain and the position of the terminal bromine atom.

AFM can be operated in several modes to extract different types of information. Tapping mode, where the cantilever oscillates near its resonance frequency, is particularly useful for soft organic samples as it minimizes lateral forces that could damage or move the molecules. uc.edu Force modulation mode can provide information about the local mechanical properties, such as elasticity and adhesion, of the adsorbed molecules and the substrate. uc.edu

Table 1: Key AFM Parameters for Imaging Surface-Bound Polyynes

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Operating Mode | Method of tip-sample interaction (e.g., contact, tapping, non-contact). | Tapping or non-contact mode is preferred to avoid disruption of the molecular arrangement. |

| Cantilever Spring Constant | Stiffness of the cantilever, affecting force sensitivity. | A soft cantilever is typically used for imaging delicate organic molecules to minimize sample deformation. |

| Scan Rate | Speed at which the tip scans the surface. | Slower scan rates generally produce higher-quality images but are more susceptible to thermal drift. |

| Set-point Amplitude | In tapping mode, the target oscillation amplitude of the cantilever. | Affects the tip-sample interaction force; needs to be optimized for stable imaging. |

Detailed research on related polyynic structures has demonstrated the power of nc-AFM in conjunction with a CO-functionalized tip to achieve bond-resolved images. oup.com This technique would be expected to clearly visualize the alternating single, double, and triple bonds within the tetrayne backbone of this compound, as well as the terminal bromine atom, providing unambiguous structural confirmation.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is another key SPM technique that relies on the quantum mechanical phenomenon of electron tunneling. acs.org A sharp, electrically conductive tip is brought into close proximity (a few angstroms) of a conductive or semiconducting surface. When a bias voltage is applied between the tip and the sample, electrons can tunnel across the vacuum gap, generating a measurable tunneling current. acs.org This current is exponentially dependent on the tip-sample distance, which gives STM its exceptional sub-angstrom vertical resolution and atomic lateral resolution. acs.org

For a halogenated polyyne like this compound adsorbed on a conductive substrate (e.g., Au(111), Ag(111), or graphite), STM can provide detailed information about its electronic structure and adsorption behavior. oup.comacs.org Constant-current STM images represent a convolution of the surface topography and the local density of electronic states (LDOS). oup.com Features in an STM image, therefore, highlight regions of higher electron density at the energy specified by the bias voltage. For instance, studies on bromo-substituted alkanes on graphite (B72142) have shown that the bromine atoms can appear as bright features in STM images, indicating a significant contribution to the LDOS near the Fermi level. acs.org

Scanning Tunneling Spectroscopy (STS) extends the capabilities of STM by providing information about the local electronic properties of the surface. oup.com In an STS measurement, the tip is held at a fixed position over a feature of interest, and the tunneling current (I) is measured as the bias voltage (V) is swept. The resulting I-V curve, and more commonly its derivative (dI/dV), is proportional to the LDOS of the sample. oup.com This allows for the determination of the energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, which is a fundamental electronic property of the molecule. oup.com

Table 2: Representative STM/STS Data for a Hypothetical Analysis of this compound on Au(111)

| Measurement | Parameter | Expected Observation |

|---|---|---|

| STM Imaging | Bias Voltage (V) | V > 0 (unoccupied states): Bright contrast along the polyyne chain, potentially enhanced at the bromine terminus. |

| V < 0 (occupied states): Different contrast pattern reflecting the spatial distribution of occupied orbitals. | ||

| Tunneling Current (I) | pA to nA range, optimized for stable imaging. | |

| STS (dI/dV vs. V) | HOMO Peak | Negative bias voltage, corresponding to the energy of the highest occupied molecular orbital. |

| LUMO Peak | Positive bias voltage, corresponding to the energy of the lowest unoccupied molecular orbital. |

For this compound, STS would be crucial for characterizing its electronic signature. By positioning the STM tip over different parts of the molecule (e.g., the center of the carbon chain versus the bromine end), spatial variations in the electronic structure could be mapped. The dI/dV spectrum would be expected to show distinct peaks corresponding to the molecular orbitals of the polyyne. The energy of these orbitals and the HOMO-LUMO gap are critical parameters for understanding the molecule's potential use in electronic applications. Research on a C14 polyyne on a NaCl/Au(111) surface has successfully used STS to measure a band gap of 5.8 eV, which was in good agreement with theoretical calculations. oup.com

Exploration of Potential Academic Applications in Materials Science and Molecular Electronics

Precursors for Advanced Organic Materials

The reactivity of the carbon-bromine bond and the π-electron system of the tetrayne chain are key to its utility as a precursor for complex organic structures.

Long-chain polyynes are fundamental components in the synthesis of extended π-conjugated systems, which are crucial for organic electronics. The bromine atom in 1-Bromotetradeca-2,5,8,11-tetrayne can serve as a reactive site for various cross-coupling reactions, such as Sonogashira, Stille, or Suzuki couplings. These reactions would allow for the linking of the tetrayne unit to other aromatic or unsaturated molecules, thereby extending the π-conjugation. The resulting larger molecules could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The length and rigidity of the tetradeca-2,5,8,11-tetrayne backbone could impart desirable charge transport characteristics to these materials.

The polyyne chain of this compound can also be a precursor for the synthesis of oligoheterocycles. Through various cyclization and cycloaddition reactions, the acetylene (B1199291) units can be transformed into heterocyclic rings such as thiophenes, pyrroles, or pyridines. The terminal bromine atom can be used to introduce other functional groups or to initiate polymerization. The resulting oligoheterocycles would possess a well-defined, rigid structure with tunable electronic properties, making them promising candidates for use in sensors, switches, and other electronic devices.

Molecular Wires and Components in Molecular Electronics

The linear, rigid structure and the conjugated π-system of polyynes make them ideal candidates for use as "molecular wires" in the field of molecular electronics, which aims to use individual molecules as electronic components. rsc.org

In a molecular electronics setup, a single molecule is typically placed between two electrodes to form a junction. The ability of the molecule to conduct an electrical current is then measured. Polyyne chains have been shown to be efficient conductors of charge over nanometer-scale distances. aps.orgnsf.govresearchgate.net The this compound molecule, with its extended polyyne structure, could function as a molecular wire. The terminal bromine atom could potentially be used as an anchoring group to bind the molecule to a specific electrode surface, although more commonly thiol or amine groups are used for this purpose. researchgate.netnih.gov The conductance of such a molecular junction would be expected to be influenced by the length of the polyyne chain and the nature of the molecule-electrode contact. researchgate.netnih.gov

Table 1: Comparison of Conductance in Molecular Wires

| Molecular Wire Type | Typical Conductance (G₀) | Length Dependence |

|---|---|---|

| Alkanes | 10⁻⁴ - 10⁻⁶ | Strong exponential decay |

| Oligo(phenylene ethynylene)s | 10⁻³ - 10⁻⁵ | Exponential decay |

| Polyynes | 10⁻¹ - 10⁻³ | Weak length dependence aps.orgresearchgate.net |

Note: G₀ is the quantum of conductance. The values for polyynes suggest their potential for efficient charge transport.

Functionalized alkynes are considered valuable precursors for the bottom-up synthesis of precisely defined carbon nanostructures, including carbon nanotubes (CNTs) and graphene nanoribbons. fau.demit.edumit.edu The this compound molecule could potentially be used in on-surface synthesis protocols. When deposited on a suitable catalytic surface, the bromine atom could be cleaved, and the resulting radical could initiate polymerization or cyclization reactions with other molecules. This could lead to the formation of ordered, one- or two-dimensional carbon-rich networks with tailored electronic properties. The defined length and structure of the precursor molecule could allow for a high degree of control over the final nanostructure.

Optoelectronic Applications

Materials derived from polyynes often exhibit interesting optical and electronic properties due to their extended π-conjugation. mdpi.commdpi.comrsc.org The incorporation of the this compound unit into larger conjugated systems or polymers could lead to materials with applications in optoelectronics. For instance, such materials might exhibit strong absorption and emission of light, making them suitable for use in fluorescent sensors, organic lasers, or as active components in photovoltaic devices. The specific optoelectronic properties would be highly dependent on the final molecular structure and the extent of π-conjugation. Research in the field of graphdiyne, a 2D carbon allotrope containing both sp²- and sp-hybridized carbon atoms, has highlighted the intriguing electronic and optoelectronic properties of materials rich in acetylene linkages. nih.gov

Non-Linear Optical (NLO) Active Materials

Polyyne chains, which form the backbone of this compound, are one-dimensional, sp-hybridized carbon structures. polimi.it These chains are of significant interest in the field of non-linear optics due to their highly conjugated π-electron systems. polimi.it The delocalization of electrons along the carbon chain can lead to large molecular hyperpolarizabilities, a key characteristic for NLO materials. polimi.it

The investigation into the NLO properties of push-pull polyynes, where the carbon chain is functionalized with electron-donating and electron-accepting groups, has shown that such structures can exhibit significant first-order optical nonlinearity. polimi.it While this compound does not possess a classic push-pull structure, the presence of the terminal bromine atom can influence the electronic properties of the polyyne chain. The bromine atom, being electronegative, can induce a dipole moment, which is a prerequisite for second-order NLO activity.

The potential for this compound as an NLO material would depend on the magnitude of its hyperpolarizability. Theoretical calculations and experimental studies on similar long-chain polyynes could provide insights into how the chain length and the bromo-substituent in this specific molecule would contribute to its NLO response.

Table 1: Potential Factors Influencing NLO Properties of this compound

| Structural Feature | Potential Influence on NLO Properties |

| Polyyne Backbone | The extended π-conjugation of the tetrayne chain is expected to be the primary contributor to a large molecular hyperpolarizability. |

| Terminal Bromine Atom | The electronegativity of the bromine atom can create a molecular dipole, which is necessary for second-order NLO effects. |

| Chain Length | The length of the carbon chain can impact the extent of electron delocalization and, consequently, the magnitude of the NLO response. |

Components for Organic Light-Emitting Devices (OLEDs)

Organic light-emitting devices (OLEDs) rely on organic materials that can efficiently transport charge and emit light. Conjugated organic molecules are often used in the emissive layer of OLEDs. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive material.

The polyyne structure of this compound suggests that it would have a defined HOMO-LUMO gap and could potentially exhibit luminescence. The extended conjugation of the tetrayne chain would likely result in an absorption and emission profile in the visible or ultraviolet range. The specific photophysical properties, such as quantum yield and emission wavelength, would need to be determined experimentally.

Furthermore, the bromine atom could potentially influence the performance of the molecule in an OLED. Halogen atoms can promote intersystem crossing, which could lead to phosphorescence. If the triplet state is emissive, this could potentially be exploited in phosphorescent OLEDs (PHOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs. However, the presence of heavy atoms can also lead to non-radiative decay pathways, which would quench luminescence.

Functional Polyyne Architectures for Photoinduced Electron Transfer and Redox Activity

Photoinduced electron transfer is a fundamental process in many areas of chemistry and biology, including solar energy conversion and photocatalysis. wikipedia.org This process involves the transfer of an electron from a photoexcited donor to an acceptor molecule. libretexts.org The efficiency of this process depends on the electronic coupling between the donor and acceptor, as well as the driving force for the reaction. libretexts.org

The conjugated polyyne chain of this compound could act as a molecular wire to facilitate electron transfer between a donor and an acceptor group attached to its ends. The rigid, linear structure of the polyyne would provide a well-defined pathway for electron transport. The bromo-substituent could also play a role in modulating the electron transfer properties.

In terms of redox activity, the polyyne chain can potentially be oxidized or reduced. The presence of multiple triple bonds makes the molecule electron-rich and thus susceptible to oxidation. The bromine atom, being an electron-withdrawing group, would likely increase the oxidation potential of the molecule compared to an unsubstituted polyyne. The redox potentials of this compound would be a key parameter in designing functional architectures for redox-based applications, such as in molecular switches or energy storage materials.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-bromotetradeca-2,5,8,11-tetrayne?

Answer:

Synthesis typically involves bromination of a pre-organized tetrayne precursor under controlled conditions. For purification, column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 2:1 ratio) is effective for isolating brominated polyynes, as demonstrated in analogous thiophene-based compounds . Ensure inert atmospheres (N₂/Ar) during synthesis to prevent alkyne oxidation. Post-synthesis, confirm purity via TLC and elemental analysis.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of ¹H/¹³C NMR and IR spectroscopy to identify key functional groups. For example, in similar brominated ethers, NMR signals for alkynyl protons appear deshielded (δ ~2.5–3.5 ppm), while IR shows characteristic C≡C stretches (~2100–2260 cm⁻¹) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight, especially given bromine’s isotopic pattern.

Advanced: How do steric and electronic effects of substituents influence the reactivity of tetraynes in cycloaddition reactions?

Answer:

Substituents dramatically alter reaction pathways. For instance, bulky groups (e.g., n-butyl) can sterically hinder [2+2+2+2] cycloadditions, while electron-donating groups (e.g., methoxy) stabilize benzyne intermediates in HDDA (Hexadehydro-Diels-Alder) reactions . Design experiments with substituents that balance electronic activation (e.g., para-methoxy) and minimal steric hindrance. Monitor competing pathways via time-resolved NMR or quenching studies.

Advanced: What experimental strategies mitigate competing side reactions (e.g., HDDA) during [2+2+2+2] cycloadditions of tetraynes?

Answer:

To favor [2+2+2+2] cycloadducts:

- Use low temperatures (e.g., –78°C) to slow HDDA kinetics.

- Introduce transition metal catalysts (e.g., Pd(PPh₃)₂Cl₂) to direct selectivity .

- Optimize solvent polarity; nonpolar solvents (toluene) reduce ionic intermediates that drive HDDA .

- Employ in situ monitoring (e.g., Raman spectroscopy) to detect early intermediates and adjust conditions dynamically.

Basic: What are the stability considerations for storing this compound?

Answer:

Store under inert gas at –20°C in amber vials to prevent photodegradation and bromine loss. Polyynes are prone to polymerization; add stabilizers (e.g., BHT) at 0.1% w/w. Regularly test stability via NMR over 1–3-month intervals, as brominated alkynes can hydrolyze to ketones in humid environments .

Advanced: How can this compound be integrated into functional polymers for optoelectronic applications?

Answer:

Incorporate the tetrayne as a crosslinker or backbone unit in conjugated polymers. For example:

- Copolymerization : React with thiophene-quinoxaline monomers via Sonogashira coupling to enhance π-conjugation and charge transport .

- Side-chain engineering : Attach oligo(ethylene glycol) (OEG) chains to improve solubility in eco-friendly solvents (e.g., water/alcohol mixtures) .

- Characterize optoelectronic properties via cyclic voltammetry (HOMO/LUMO levels) and AFM to assess film morphology.

Advanced: How to resolve contradictions in reaction yields when using tetraynes with varying substituents?

Answer:

Systematically analyze:

- Electronic effects : Calculate Hammett constants (σ) of substituents to correlate with yield trends. Electron-withdrawing groups may deactivate the alkyne.

- Steric maps : Use computational tools (DFT) to model transition states and identify steric clashes .

- Catalyst screening : Test Pd, Cu, or Ni complexes to overcome kinetic barriers in hindered systems .

Basic: What safety protocols are essential when handling brominated tetraynes?

Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) due to bromine’s volatility and toxicity.

- Avoid exposure to light or heat sources to prevent explosive decomposition.

- Neutralize waste with 10% sodium thiosulfate to reduce bromine residues before disposal.

Advanced: How can researchers leverage this compound in bioorthogonal chemistry?

Answer:

- Click chemistry : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) by replacing terminal alkynes with strained cyclooctynes.

- Targeted drug delivery : Conjugate tetraynes to antibody fragments via bromine-thiol exchange, enabling site-specific labeling .

- Validate bioorthogonality via fluorescence quenching assays in cellular models.

Advanced: What analytical techniques differentiate between regioisomers in tetrayne-derived products?

Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomeric cycloadducts .

- X-ray crystallography : Definitive structural assignment for crystalline products.

- HPLC-MS/MS : Separate isomers using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.